molecular formula C11H16N4O2 B1321213 N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine CAS No. 1096347-60-2

N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine

Cat. No. B1321213
CAS RN: 1096347-60-2
M. Wt: 236.27 g/mol
InChI Key: FYLYFAXPUULTJO-UHFFFAOYSA-N
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Description

Piperidine derivatives are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidones were generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . Various catalysts were employed in these reactions .


Molecular Structure Analysis

The structure-activity relationship of the piperidones has been established . This relationship is crucial in understanding how changes in the molecular structure can affect the biological activity of the compound.


Chemical Reactions Analysis

Piperidones possess a wide range of bioactivities, namely anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial . The compounds bearing a piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine” would depend on its specific structure. For example, a related compound, N-(1-methylpiperidin-4-yl)acetamide, has a molecular weight of 156.23 g/mol and a topological polar surface area of 32.3 Ų .

Scientific Research Applications

Drug Design and Development

N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine: is a piperidine derivative, which is a significant class of compounds in medicinal chemistry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are particularly valued for their pharmacokinetic properties, which include good membrane permeability and metabolic stability. This compound could be used as a precursor or an intermediate in the synthesis of potential therapeutic agents targeting central nervous system disorders due to its structural similarity to known psychoactive compounds.

Synthesis of Heterocyclic Compounds

The piperidine moiety is a common feature in many heterocyclic compounds, which are crucial in drug discovery. The compound could be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are fundamental in the development of new molecules with potential biological activity.

Future Directions

The field of piperidine derivatives is a promising area of research, with potential applications in the development of new drugs and therapies . Future research will likely focus on synthesizing new piperidine derivatives and studying their biological activities.

properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-14-7-4-9(5-8-14)13-11-10(15(16)17)3-2-6-12-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLYFAXPUULTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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